molecular formula C19H22O4 B14529885 (4R)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane CAS No. 62703-32-6

(4R)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14529885
CAS No.: 62703-32-6
M. Wt: 314.4 g/mol
InChI Key: OGVIQJJLNDUROX-MRXNPFEDSA-N
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Description

(4R)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane is a complex organic compound with a unique structure that includes a dioxolane ring, a benzyloxy group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane typically involves multiple steps, including the formation of the dioxolane ring and the introduction of the benzyloxy and phenoxy groups. Common reagents used in the synthesis include benzyl alcohol, phenol derivatives, and dioxolane precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyloxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

(4R)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane: A stereoisomer with different spatial arrangement of atoms.

    (4R)-4-{[2-(Methoxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane: A compound with a methoxy group instead of a benzyloxy group.

Uniqueness

(4R)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane is unique due to its specific stereochemistry and the presence of both benzyloxy and phenoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

62703-32-6

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

(4R)-2,2-dimethyl-4-[(2-phenylmethoxyphenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C19H22O4/c1-19(2)22-14-16(23-19)13-21-18-11-7-6-10-17(18)20-12-15-8-4-3-5-9-15/h3-11,16H,12-14H2,1-2H3/t16-/m1/s1

InChI Key

OGVIQJJLNDUROX-MRXNPFEDSA-N

Isomeric SMILES

CC1(OC[C@H](O1)COC2=CC=CC=C2OCC3=CC=CC=C3)C

Canonical SMILES

CC1(OCC(O1)COC2=CC=CC=C2OCC3=CC=CC=C3)C

Origin of Product

United States

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